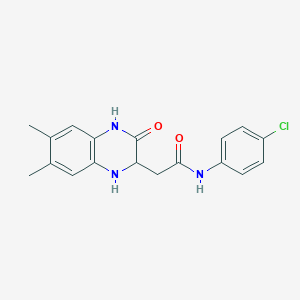![molecular formula C25H21N5O2S2 B2389818 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 847402-84-0](/img/structure/B2389818.png)
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a synthetic organic compound. Its structure suggests potential bioactive properties, likely due to the presence of several heterocyclic rings and functional groups that can interact with biological molecules. Such compounds often find applications in medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multistep process:
Formation of 2-oxobenzo[d]thiazol-3(2H)-yl):
Starting with an ortho-amino benzoic acid derivative, undergoes cyclization with a thiourea compound.
Typical reagents include concentrated sulfuric acid and high-temperature conditions.
Attachment of the Triazol Ring:
Using a precursor with a suitable leaving group like o-tolyl bromide, a nucleophilic substitution reaction introduces the triazol ring.
This step usually requires a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Acetamide Linkage:
Coupling with N-phenyl acetamide can be achieved through an amide formation reaction.
Reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, this compound's synthesis can be optimized by:
Flow Chemistry: Continuous production methods to maintain consistent reaction conditions.
Catalysis: Use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation:
The triazol ring may undergo oxidation to introduce additional functional groups.
Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction:
Reduction reactions can target the oxo group in the benzo[d]thiazol ring to form hydroxyl derivatives.
Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution:
The amide and aromatic rings are sites for electrophilic and nucleophilic substitution reactions.
Reagents like acyl chlorides and halogens are commonly used.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Hydroxyl and amine derivatives.
Substitution Products: Varying based on the substituents introduced.
科学研究应用
Chemistry:
Functional Group Transformations: Exploration of its chemical reactivity for novel derivatives.
Biology:
Enzyme Inhibition: Potential inhibitors of specific enzymes like kinases or proteases.
Medicine:
Drug Development: Investigation into therapeutic properties such as anticancer, antifungal, or antimicrobial activities.
Industry:
Catalysts: Development of novel catalysts for industrial processes.
作用机制
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets like:
Enzyme Binding: Inhibits enzyme activity by binding to the active site.
Signal Pathways: Modulates cellular signal pathways, affecting cell proliferation or apoptosis.
相似化合物的比较
Unique Features
Multi-Ring Structure: Provides a complex scaffold for diverse bioactivity.
Functional Group Versatility: Multiple reactive sites for chemical modification.
Similar Compounds
Benzothiazole Derivatives: Structurally similar with potential bioactivities.
Triazole-Linked Acetamides: Analogous compounds with different substituents.
属性
IUPAC Name |
2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S2/c1-17-9-5-6-12-19(17)30-22(15-29-20-13-7-8-14-21(20)34-25(29)32)27-28-24(30)33-16-23(31)26-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIZPXUCAZZHBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
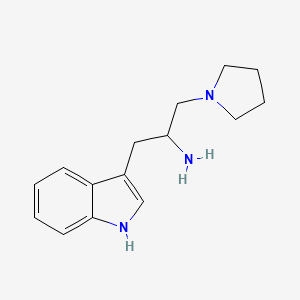
![1-(3,4-dimethylphenyl)-6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2389737.png)
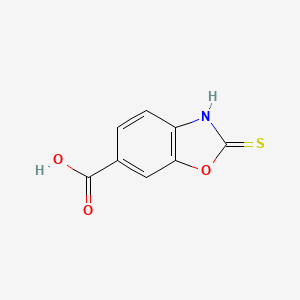
![N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2389742.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B2389743.png)

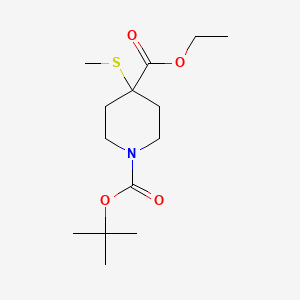
![(E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389746.png)
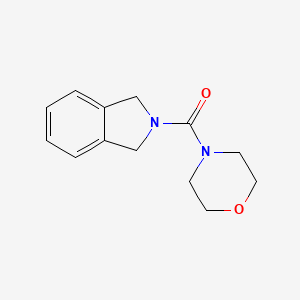
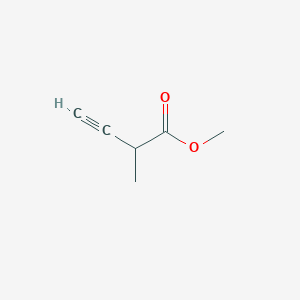
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide](/img/structure/B2389750.png)
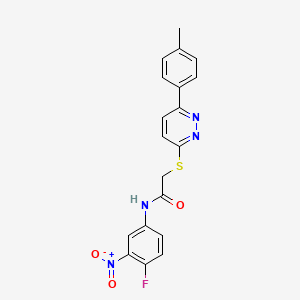
![2,3-Dimethyl-6-azaspiro[4.5]decane](/img/structure/B2389755.png)
